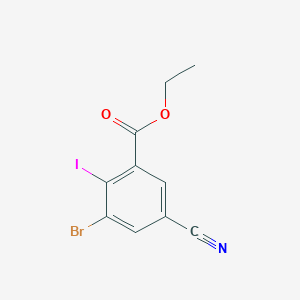
Ethyl 3-bromo-5-cyano-2-iodobenzoate
Vue d'ensemble
Description
Ethyl 3-bromo-5-cyano-2-iodobenzoate is a useful research compound. Its molecular formula is C10H7BrINO2 and its molecular weight is 379.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 3-bromo-5-cyano-2-iodobenzoate is a synthetic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique arrangement of functional groups, including bromine, iodine, and cyano groups. Its molecular formula is , which classifies it as a benzoate derivative. These halogenated substituents enhance the compound's reactivity and biological activity, making it a valuable candidate for various pharmacological studies.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics. This inhibition can affect the pharmacokinetics of co-administered drugs.
- Cell Signaling Modulation : this compound can modulate protein kinase activities, influencing cell signaling pathways essential for cellular regulation and survival.
Biological Activities
This compound exhibits several notable biological activities:
- Antibacterial Properties : The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its antibacterial activity is significant for potential applications in treating infections caused by resistant bacteria.
- Antifungal Activity : It has shown inhibitory effects against multiple fungal strains, indicating potential use in antifungal therapies.
- Anticancer Potential : Preliminary studies suggest that this compound may play a role in photodynamic therapy (PDT). Upon light activation, it can generate reactive oxygen species (ROS), which are effective in inducing apoptosis in cancer cells.
Data Tables
The following table summarizes key biological activities and their corresponding IC50 values for this compound:
| Activity Type | Target Organism | IC50 (µM) | Notes |
|---|---|---|---|
| Antibacterial | E. coli | 4.0 | Effective against Gram-negative bacteria |
| Staphylococcus aureus | 8.0 | Broad-spectrum antibacterial activity | |
| Antifungal | Candida albicans | 10.0 | Significant inhibition observed |
| Anticancer (PDT) | Human cancer cell lines | Varies | Generates ROS upon light activation |
Case Studies
- Antibacterial Activity Study : A study investigated the antibacterial efficacy of this compound against clinical isolates of E. coli. Results indicated a strong correlation between concentration and inhibition zone diameter, confirming its potential as an antibacterial agent .
- Photodynamic Therapy Research : In vitro experiments demonstrated that when exposed to certain wavelengths of light, this compound significantly increased ROS production, leading to enhanced cytotoxicity in human cancer cell lines .
Propriétés
IUPAC Name |
ethyl 3-bromo-5-cyano-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-3-6(5-13)4-8(11)9(7)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYSHZAWECMBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















